molecular formula C23H22ClN3O3S2 B12130512 2-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide

2-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide

Cat. No.: B12130512
M. Wt: 488.0 g/mol
InChI Key: IWLQEUWUOOMKTI-RGEXLXHISA-N
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Description

2-chloro-N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is a complex organic compound with a molecular formula of C23H22ClN3O3S2 . This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzohydrazide moiety, and a chlorinated aromatic ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-chloro-N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-chloro-N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The thiazolidinone ring, for example, is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzohydrazide moiety may also play a role in its biological activity by interacting with nucleic acids or proteins .

Comparison with Similar Compounds

2-chloro-N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of 2-chloro-N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide, particularly in terms of its potential biological activities and applications.

Properties

Molecular Formula

C23H22ClN3O3S2

Molecular Weight

488.0 g/mol

IUPAC Name

2-chloro-N'-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide

InChI

InChI=1S/C23H22ClN3O3S2/c1-2-15-9-11-16(12-10-15)14-19-22(30)27(23(31)32-19)13-5-8-20(28)25-26-21(29)17-6-3-4-7-18(17)24/h3-4,6-7,9-12,14H,2,5,8,13H2,1H3,(H,25,28)(H,26,29)/b19-14-

InChI Key

IWLQEUWUOOMKTI-RGEXLXHISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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